Diethyl D-(-)-tartrate

Description

Properties

IUPAC Name |

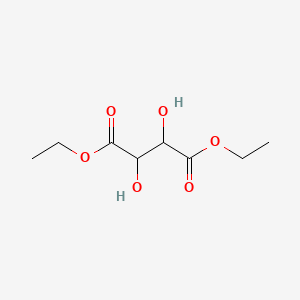

diethyl (2S,3S)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,9-10H,3-4H2,1-2H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAVZVORKRDODB-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(=O)OCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]([C@@H](C(=O)OCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058689, DTXSID801021118 | |

| Record name | (-)-Diethyl-D-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Diethyl tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57968-71-5, 13811-71-7 | |

| Record name | rel-1,4-Diethyl (2R,3R)-2,3-dihydroxybutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57968-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Diethyl tartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13811-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (S-(R*,R*))-tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013811717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Diethyl-D-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Diethyl tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl [S-(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Diethyl D-(-)-tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Diethyl D-(-)-tartrate, a versatile chiral compound. The information is presented to support research, development, and quality control activities involving this important chemical intermediate.

Core Physical and Chemical Properties

This compound is the diethyl ester of D-(-)-tartaric acid. It is a colorless to light yellow, clear, and thick oily liquid at room temperature.[1][2][3] Its chiral nature makes it a critical building block in asymmetric synthesis, particularly in the pharmaceutical and agrochemical industries for the creation of enantiomerically pure products.[1]

| Property | Value | References |

| Synonyms | D-(-)-Tartaric acid diethyl ester, (-)-Diethyl D-tartrate | [1][4] |

| Molecular Formula | C₈H₁₄O₆ | [1][4] |

| Molecular Weight | 206.19 g/mol | [1][4] |

| CAS Number | 13811-71-7 | [1][4] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Melting Point | 17 °C | [1][5] |

| Boiling Point | 280 °C (at 760 mmHg) 130 °C (at 8 mmHg) 162 °C (at 19 mmHg) | [1][4][5] |

| Density | 1.205 g/mL at 20 °C 1.19-1.21 g/cm³ | [1][4] |

| Refractive Index (n20/D) | 1.446 | [4] |

| Specific Rotation [α]20/D | -7.5° to -8.1° (neat) | |

| Flash Point | 93 °C (closed cup) | |

| Solubility | Slightly soluble to insoluble in water; miscible in oil and alcohol.[6] | [6] |

Experimental Protocols

The following sections detail the methodologies for determining key physical properties of this compound.

1. Determination of Melting Point

The melting point is a critical indicator of purity for a solid compound. For this compound, which has a melting point of 17°C, this determination would need to be conducted under cooled conditions.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. A pure substance will have a sharp melting point range (typically 0.5-1°C), while impurities will broaden and depress the melting point.[7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar) with cooling capabilities

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is solidified by cooling it below its melting point. The solidified sample should be a dry, fine powder. If necessary, grind the solid gently in a mortar and pestle.[8]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The sample height should be approximately 2-3 mm.[9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.[10]

-

Initial Heating: Rapidly heat the sample to a temperature approximately 10-15°C below the expected melting point of 17°C.

-

Fine Heating: Decrease the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.[7]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[9]

-

Repeat: For accuracy, repeat the determination with a fresh sample, allowing the apparatus to cool sufficiently between measurements.[7]

2. Determination of Solubility

This protocol outlines a qualitative method for determining the solubility of this compound in various solvents.

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of a substance fundamentally depends on the physical and chemical properties of the solute and solvent as well as on temperature, pressure, and pH of the solution.

Apparatus:

-

Test tubes and rack

-

Graduated cylinders or pipettes

-

Spatula or dropper

-

Vortex mixer or stirring rods

-

A selection of solvents (e.g., water, ethanol, diethyl ether, acetone)

Procedure:

-

Solvent Measurement: In a clean, dry test tube, place a defined volume (e.g., 1 mL) of the desired solvent.[11]

-

Solute Addition: Add a small, measured amount of this compound (e.g., 0.1 g or 0.1 mL) to the solvent.[11]

-

Mixing: Vigorously shake or vortex the test tube for a set period (e.g., 1-2 minutes) to ensure thorough mixing.[11]

-

Observation: Observe the solution. If the this compound has completely dissolved, it is soluble under these conditions. If solid particles or an immiscible liquid layer remains, it is considered insoluble or partially soluble.

-

Incremental Addition: If the substance dissolves, continue to add small, measured increments of the solute, mixing thoroughly after each addition, until the solution becomes saturated (i.e., no more solute will dissolve). Record the total amount of solute that dissolved in the given volume of solvent.

-

Categorization: Based on the observations, categorize the solubility as:

-

Very Soluble: Dissolves quickly and in large amounts.

-

Soluble: Dissolves completely.

-

Slightly Soluble: Only a small portion dissolves.

-

Insoluble: No apparent dissolution.

-

Visual Representations of Experimental Workflows

Caption: Workflow for Melting Point Determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Diethyl D Tartrate - C8h14o6, Colorless To Light Yellow Liquid | Quality Assured Chemical Formulation Meeting Industry Standards at Best Price in Hyderabad | Emmennar Bio-tech Pvt. Ltd. [tradeindia.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. D-(-)-酒石酸二乙酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Diethyl tartrate - Wikipedia [en.wikipedia.org]

- 6. Diethyl tartrate | C8H14O6 | CID 6993580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. westlab.com [westlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Diethyl D-(-)-tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl D-(-)-tartrate is a widely utilized chiral building block in asymmetric synthesis, particularly in the pharmaceutical and agrochemical industries. Its rigid C2-symmetric backbone and readily available stereoisomers make it an invaluable tool for the synthesis of enantiomerically pure complex molecules. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis are also presented, along with a visualization of its stereoisomeric relationship to other diethyl tartrate isomers.

Chemical Structure and Nomenclature

This compound is the diester of D-(-)-tartaric acid and ethanol. Its chemical structure is characterized by a four-carbon backbone with hydroxyl groups at the C2 and C3 positions and carboxyl groups at the C1 and C4 positions, which are esterified with ethyl groups.

-

IUPAC Name: Diethyl (2S,3S)-2,3-dihydroxybutanedioate

-

Synonyms: D-(-)-Tartaric acid diethyl ester, (-)-Diethyl D-tartrate

-

CAS Number: 13811-71-7[1]

-

Molecular Formula: C₈H₁₄O₆[1]

-

Molecular Weight: 206.19 g/mol [1]

Stereochemistry

The stereochemistry of this compound is of paramount importance to its application in asymmetric synthesis. The molecule possesses two stereogenic centers at the C2 and C3 positions.

Cahn-Ingold-Prelog (CIP) Convention

The absolute configuration of the stereocenters in this compound is designated using the Cahn-Ingold-Prelog (CIP) priority rules. For both C2 and C3:

-

-OH (hydroxyl group): Highest priority (highest atomic number of the atom directly attached).

-

-COOEt (ethoxycarbonyl group): Second highest priority.

-

-CH(OH)COOEt (the other chiral carbon): Third highest priority.

-

-H (hydrogen atom): Lowest priority.

Following the CIP rules, the absolute configuration for this compound is (2S, 3S) . The "D" in its name refers to its relationship to D-glyceraldehyde, and the "(-)" indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise).

Stereoisomers of Diethyl Tartrate

Diethyl tartrate exists in three stereoisomeric forms:

-

This compound ((2S,3S)-diethyl 2,3-dihydroxybutanedioate): The enantiomer of diethyl L-(+)-tartrate.

-

Diethyl L-(+)-tartrate ((2R,3R)-diethyl 2,3-dihydroxybutanedioate): The naturally occurring enantiomer.

-

meso-Diethyl tartrate ((2R,3S)-diethyl 2,3-dihydroxybutanedioate): An achiral diastereomer with a plane of symmetry.

The (2S,3S) and (2R,3R) isomers are enantiomers, meaning they are non-superimposable mirror images of each other. The meso form is a diastereomer of both the D-(-) and L-(+) forms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Appearance | Colorless or light yellow transparent liquid | [1] |

| Melting Point | 17 °C | [1] |

| Boiling Point | 280 °C (at 760 mmHg) | [1] |

| 162 °C (at 19 mmHg) | ||

| Density | 1.19-1.21 g/cm³ at 20 °C | [1] |

| Specific Rotation [α]D²⁰ | -25 to -27º (c=1 in H₂O) | [1] |

| Refractive Index (n_D²⁰) | ~1.446 | |

| Solubility | Slightly soluble to insoluble in water; miscible in oil and alcohol. | [2] |

Experimental Protocols

The most common method for the preparation of this compound is the Fischer esterification of D-(-)-tartaric acid with ethanol in the presence of an acid catalyst.

Synthesis of this compound via Fischer Esterification

Materials:

-

D-(-)-Tartaric acid

-

Absolute ethanol

-

Concentrated sulfuric acid (or other acid catalyst such as hydrochloric acid or an acidic ion-exchange resin)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, a mixture of D-(-)-tartaric acid (1.0 eq) and a large excess of absolute ethanol (e.g., 10-20 eq) is prepared.

-

Catalyst Addition: While stirring, a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) is slowly added to the reaction mixture. The addition should be done carefully as the reaction is exothermic.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The excess ethanol is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in an organic solvent such as dichloromethane or diethyl ether.

-

The organic solution is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

The drying agent is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation to obtain the pure product.

-

Visualizations

Logical Relationship of Diethyl Tartrate Stereoisomers

The following diagram illustrates the stereochemical relationships between the different isomers of diethyl tartrate.

Caption: Stereoisomers of Diethyl Tartrate.

Applications in Drug Development

This compound is a cornerstone in the synthesis of numerous chiral pharmaceuticals. It serves as a chiral auxiliary, a starting material for chiral ligands in asymmetric catalysis, and a building block for complex natural product synthesis. Its utility is exemplified in the Sharpless asymmetric epoxidation, where it is a crucial component of the chiral catalyst system.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, stereochemistry, and properties of this compound. Its well-defined stereochemistry and accessibility make it an indispensable tool for chemists in research and industry. The provided experimental protocol offers a reliable method for its preparation, enabling its use in the development of novel, enantiomerically pure molecules.

References

An In-depth Technical Guide to the Synthesis and Preparation of Diethyl D-(-)-tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl D-(-)-tartrate (CAS: 13811-71-7) is a highly valuable and versatile chiral building block in modern organic synthesis.[1][2] Derived from the naturally occurring D-(-)-tartaric acid, its inherent chirality is leveraged to introduce specific stereocenters into complex molecules with high precision.[1] This capability is critical in the pharmaceutical industry, where the therapeutic efficacy of a drug is often dependent on a single enantiomer, while the other may be inactive or cause adverse effects.[1]

The primary applications of this compound lie in its role as a precursor for sophisticated chiral intermediates and as a chiral ligand or auxiliary in asymmetric catalysis.[1][3] Notably, it is a key component in the Sharpless epoxidation, a Nobel Prize-winning reaction that allows for the highly enantioselective synthesis of epoxides.[4] Its utility extends to the synthesis of a wide range of biologically active molecules, including anti-inflammatory agents and antibiotics, making it an indispensable tool in drug discovery and development.[2][3] This guide provides a comprehensive overview of its synthesis, focusing on the prevalent Fischer esterification method, detailed experimental protocols, and key process data.

Physicochemical Properties and Specifications

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling, characterization, and use in synthetic applications.

| Property | Value | References |

| CAS Number | 13811-71-7 | [2][4][5] |

| Molecular Formula | C₈H₁₄O₆ | [2][4][5] |

| Molecular Weight | 206.19 g/mol | [2][4][5] |

| Appearance | Colorless or light yellow transparent liquid | [2][4] |

| Melting Point | 17 °C | [2][4][5] |

| Boiling Point | 280 °C (atm); 162 °C (19 mmHg) | [4][5] |

| Density | 1.205 g/mL at 20 °C | [5] |

| Optical Rotation [α]D²⁰ | -25 to -27º (c=1 in H₂O) | [2] |

| Refractive Index n²⁰/D | 1.446 | [5] |

| Purity | ≥ 99% (GC, Chiral Purity) | [2][5] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and fixed oils. | [6] |

Synthesis via Fischer Esterification

The most common and industrially scalable method for preparing this compound is the Fischer esterification of D-(-)-tartaric acid with ethanol.[7] This is an acid-catalyzed equilibrium reaction where the continuous removal of water, a byproduct, is crucial to drive the reaction to completion and achieve high yields.[7][8][9]

Reaction Mechanism

The Fischer esterification proceeds through a series of reversible protonation and nucleophilic acyl substitution steps.[7][9] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity.[7] The alcohol then acts as a nucleophile, attacking the carbonyl carbon.[7] Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[9]

Comparison of Catalytic Systems

Various acid catalysts can be employed for the esterification. The choice of catalyst, solvent, and reaction conditions can influence the reaction time and overall yield.

| Catalyst | Solvent | Key Conditions | Typical Yield | References |

| Sulfuric Acid (H₂SO₄) | Excess Ethanol | Reflux (approx. 10 hours) | ~90% | [10] |

| p-Toluenesulfonic Acid (p-TsOH) | Toluene / Benzene | Reflux with Dean-Stark trap to remove water | 96% | [11][12] |

| Boric Acid | Carbon Tetrachloride | Reflux, oil bath heating | High quality product | [13] |

| Dry HCl Gas | Excess Ethanol | Saturate at low temp, let stand for 24h+ | Good |

Detailed Experimental Protocols

The following section provides detailed methodologies for the synthesis of this compound using common laboratory procedures.

Protocol 1: Sulfuric Acid Catalysis in Excess Ethanol

This protocol is adapted from a standard procedure for Fischer esterification.[10]

Materials:

-

D-(-)-tartaric acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve D-(-)-tartaric acid (1 equivalent) in an excess of absolute ethanol (e.g., 10-15 equivalents).

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 10 hours.[10] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up & Neutralization: Cool the mixture to room temperature. Reduce the volume of ethanol under reduced pressure using a rotary evaporator. Dilute the residue with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Carefully wash the organic layer sequentially with saturated NaHCO₃ solution until effervescence ceases, followed by a wash with brine.[12]

-

Drying and Filtration: Dry the organic phase over anhydrous Na₂SO₄, then filter to remove the drying agent.[12]

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. For high purity, perform vacuum distillation (e.g., 162 °C at 19 mmHg) to yield this compound as a colorless oil.[14]

Protocol 2: p-TsOH Catalysis with Azeotropic Water Removal

This method utilizes a Dean-Stark apparatus to efficiently remove water and drive the reaction to completion.[12]

Materials:

-

D-(-)-tartaric acid

-

Ethanol

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Toluene or Benzene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask, add D-(-)-tartaric acid (1 equivalent), ethanol (2.5 equivalents), p-toluenesulfonic acid monohydrate (0.05 equivalents), and toluene.[12] Equip the flask with a Dean-Stark trap and a reflux condenser.

-

Azeotropic Reflux: Heat the mixture to reflux. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (can take over 20 hours).[12]

-

Cooling and Dilution: Allow the reaction mixture to cool to room temperature and dilute with ethyl acetate.[12]

-

Work-up: Wash the organic phase twice with water, followed by a wash with saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.[12]

-

Purification: The resulting crude product can be purified by vacuum distillation as described in Protocol 1 to yield the final product.

Experimental Workflow and Logic

The overall process for the synthesis and purification can be visualized as a logical workflow, ensuring all critical steps from starting materials to the final, characterized product are accounted for.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diethyl tartrate - Wikipedia [en.wikipedia.org]

- 5. (−)-D-酒石酸ジエチル ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fao.org [fao.org]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. books.rsc.org [books.rsc.org]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. CN101100428A - Utilize boric acid to catalyze the method for synthesizing chiral L- or D-diethyl tartrate - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to Diethyl D-(-)-tartrate: Properties, Synthesis, and Applications in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl D-(-)-tartrate, a pivotal chiral building block in modern organic synthesis. This document details its physicochemical properties, provides in-depth experimental protocols for its synthesis and application, and illustrates key chemical transformations.

Core Properties of this compound

This compound, also known as D-(-)-Tartaric acid diethyl ester, is a colorless to light yellow transparent liquid. Its fundamental properties are summarized below for easy reference.

| Property | Value | Citations |

| CAS Number | 13811-71-7 | [1][2][3][4] |

| Molecular Formula | C₈H₁₄O₆ | [1][4] |

| Molecular Weight | 206.19 g/mol | [1][2][3] |

| Appearance | Colorless or light yellow transparent liquid | [1] |

| Melting Point | 17 °C | [1][5] |

| Boiling Point | 280 °C | [1][3] |

| Density | 1.19-1.21 g/cm³ | [1] |

| Optical Rotation | [α]D20 = -25 to -27º (c=1 in H₂O) | [1] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the esterification of D-(-)-tartaric acid with ethanol. A common and environmentally friendly method utilizes boric acid as a catalyst.

Experimental Protocol: Boric Acid Catalyzed Esterification

This protocol describes a method for synthesizing this compound using boric acid as a catalyst, which can be recycled along with the solvent.[6]

Materials:

-

D-(-)-tartaric acid

-

Anhydrous ethanol

-

Boric acid (catalyst)

-

Carbon tetrachloride (solvent)

Procedure:

-

A mixture of D-(-)-tartaric acid and anhydrous ethanol is prepared. The molar ratio will depend on the desired scale of the reaction.

-

Carbon tetrachloride is added as a solvent, followed by the addition of boric acid as the catalyst.

-

The mixture is heated in an oil bath to a controlled temperature to initiate a reflux reaction.

-

The reaction is allowed to proceed for a specified time under reflux.

-

Upon completion, the mixture undergoes a series of purification steps including washing, drying, and vacuum distillation to yield the final product, this compound.[6]

Caption: Synthesis workflow for this compound.

Application in Asymmetric Synthesis: The Sharpless Epoxidation

A cornerstone application of this compound is in the Sharpless asymmetric epoxidation, a highly enantioselective reaction that converts primary and secondary allylic alcohols into 2,3-epoxyalcohols.[2][3] This reaction is renowned for its reliability and predictability in establishing stereocenters.

The reaction employs a catalyst formed from titanium tetra(isopropoxide) and diethyl tartrate, with tert-butyl hydroperoxide (TBHP) as the oxidizing agent.[2][4] The chirality of the resulting epoxyalcohol is dependent on the enantiomer of diethyl tartrate used. For the synthesis of a specific enantiomer, this compound directs the epoxidation to one face of the alkene.

Experimental Protocol: Sharpless Asymmetric Epoxidation

The following is a general protocol for the Sharpless asymmetric epoxidation.

Materials:

-

Allylic alcohol (substrate)

-

Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

-

This compound

-

tert-Butyl hydroperoxide (TBHP) in toluene

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

3Å molecular sieves

Procedure:

-

A reaction flask is charged with anhydrous dichloromethane and 3Å molecular sieves under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled to a low temperature, typically between -20°C and -70°C.

-

Titanium(IV) isopropoxide is added to the cooled solvent, followed by the addition of this compound.

-

The allylic alcohol substrate is then introduced into the reaction mixture.

-

Anhydrous tert-butyl hydroperoxide in toluene, pre-cooled to -20°C, is added to the flask.

-

The reaction is stirred at the low temperature and monitored for completion (e.g., by thin-layer chromatography).

-

Upon completion, the reaction is quenched, and the product is worked up. This often involves saponification to remove the diethyl tartrate.

Caption: Workflow of the Sharpless Asymmetric Epoxidation.

Broader Applications and Significance

Beyond the Sharpless epoxidation, this compound serves as a versatile chiral building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[7] Its ability to act as a chiral auxiliary is invaluable for producing enantiomerically pure biologically active molecules, including anti-inflammatory agents and antibiotics.[7] The inherent chirality derived from D-tartaric acid allows for the precise introduction of specific stereocenters into target molecules, which is critical in drug development where often only a single enantiomer exhibits the desired therapeutic effect.[8] Furthermore, it is utilized as a ligand in various asymmetric catalysis reactions, enhancing selectivity and yield in the production of fine chemicals and active pharmaceutical ingredients.[7]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 3. Sharpless Epoxidation | OpenOChem Learn [learn.openochem.org]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. (+)-Diethyl-L-tartrate | 87-91-2 | FD16060 | Biosynth [biosynth.com]

- 6. CN101100428A - Utilize boric acid to catalyze the method for synthesizing chiral L- or D-diethyl tartrate - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

A Technical Guide to Diethyl D-(-)-tartrate: Commercial Availability, Suppliers, and Applications in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Diethyl D-(-)-tartrate, a critical chiral building block in modern organic synthesis. This document details its commercial availability, key suppliers, technical specifications, and a representative experimental protocol for its application in the renowned Sharpless asymmetric epoxidation.

Introduction to this compound

This compound (CAS No. 13811-71-7) is the diethyl ester of D-(-)-tartaric acid.[1] Its inherent chirality and versatile chemical reactivity make it an invaluable tool for the stereoselective synthesis of complex molecules. In the pharmaceutical and agrochemical industries, where the biological activity of a compound is often dependent on its specific stereochemistry, this compound serves as a fundamental component in the construction of enantiomerically pure active pharmaceutical ingredients (APIs) and intermediates.[1]

Commercial Availability and Suppliers

This compound is readily available from a wide range of global suppliers, catering to both laboratory-scale research and bulk industrial manufacturing. Suppliers can be broadly categorized into primary manufacturers, who synthesize the compound, and distributors, who offer various grades and quantities from multiple sources. Key supply regions include North America, Europe, China, and India.

The selection of a supplier is a critical step in the procurement process. The following workflow outlines key considerations for researchers and procurement managers.

Major Suppliers

The following table provides a non-exhaustive list of prominent suppliers of this compound, categorized by region.

| Supplier | Region(s) Served | Notes |

| Chem-Impex | North America, Global | Offers a range of pack sizes from grams to kilograms.[1] |

| Thermo Fisher Scientific (Alfa Aesar) | Global | A major distributor of laboratory chemicals with various grades available. |

| Sigma-Aldrich (Merck) | Global | Provides high-purity grades suitable for research and development. |

| Tokyo Chemical Industry (TCI) | Global | Offers various purities and provides detailed technical data. |

| MedchemExpress | Global | Supplies biochemical reagents for life science research. |

| Triown Chemie | India, Global | Manufacturer and exporter based in India, offering bulk quantities.[2] |

| Kaival Chemicals Pvt. Ltd. | India, Global | Manufacturer and supplier offering reagent grade this compound. |

| Salvi Chemicals Industries Limited | India | Mumbai-based supplier.[3] |

| Ningbo Inno Pharmchem Co., Ltd. | China, Global | A key supplier of chiral intermediates from China. |

| Chengdu Likai Chiral Tech Co., Ltd. | China, Global | Specializes in the manufacture of chiral compounds. |

| s d fine-chem limited | India, Global | Offers this compound for synthesis with specified purity levels.[4] |

| Ottokemi | India, Global | Supplier with worldwide shipping, providing various grades.[5] |

Pricing Information

The price of this compound is subject to market fluctuations, purity, and order volume. The following table provides an approximate price range based on publicly available data for research-grade material. Bulk pricing is typically significantly lower and available upon request from manufacturers and distributors.

| Quantity | Price Range (USD) | Notes |

| 25 g | $20 - $50 | Price varies by supplier and purity. |

| 100 g | $50 - $150 | Common size for laboratory research. |

| 500 g | $150 - $400 | Price per gram decreases with larger quantities. |

| 1 kg | $300 - $1000+ | Bulk discounts become more significant at this scale. |

| >25 kg | Price on Request (POR) | Negotiated directly with manufacturers or bulk distributors. |

Note: Prices are approximate and subject to change. Shipping and handling fees are not included.

Technical Specifications

Ensuring the quality and purity of this compound is paramount for its successful application in synthesis. The following table summarizes typical technical specifications provided by suppliers. It is essential to consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

| Property | Specification |

| CAS Number | 13811-71-7 |

| Molecular Formula | C₈H₁₄O₆ |

| Molecular Weight | 206.19 g/mol |

| Appearance | Colorless to light yellow, clear liquid |

| Purity (GC) | ≥97.0% to ≥99.5% |

| Enantiomeric Excess (ee) | ≥99% |

| Optical Rotation [α]D²⁰ | -25° to -27° (c=1 in H₂O) |

| Density (20°C) | 1.19 - 1.21 g/mL |

| Boiling Point | 280 °C (atm) |

| Storage Conditions | 0-8 °C, protect from moisture |

Application in Asymmetric Synthesis: The Sharpless Epoxidation

A cornerstone application of this compound is in the Sharpless-Katsuki asymmetric epoxidation of allylic alcohols. This powerful reaction allows for the highly enantioselective synthesis of 2,3-epoxyalcohols, which are versatile intermediates in the synthesis of natural products and pharmaceuticals.[6] The reaction utilizes a catalyst formed in situ from titanium tetra(isopropoxide) and this compound, with tert-butyl hydroperoxide (TBHP) as the oxidant.[6]

The stereochemical outcome of the epoxidation is predictable based on the chirality of the diethyl tartrate used. When using this compound, the epoxide is formed on the α-face of the allylic alcohol when it is drawn in a specific orientation.

Experimental Protocol: Asymmetric Epoxidation of (E)-2-Hexen-1-ol

The following protocol is adapted from a procedure published in Organic Syntheses, a trusted source for reliable and detailed experimental methods.[7]

Materials:

-

Methylene chloride (CH₂Cl₂), anhydrous

-

Titanium(IV) isopropoxide

-

Diethyl (2R,3R)-tartrate [this compound]

-

(E)-2-Hexen-1-ol

-

Anhydrous tert-butyl hydroperoxide (TBHP) in toluene (2.71 M)

-

Ferrous sulfate (FeSO₄·7H₂O)

-

Tartaric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Catalyst Preparation: A 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet is charged with 1.0 L of anhydrous methylene chloride. The flask is cooled to -70°C in a dry ice-ethanol bath. To the stirred solution, add 39.9 mL (0.134 mol) of titanium(IV) isopropoxide, followed by 33.1 g (0.161 mol) of this compound.[7]

-

Substrate Addition: To the catalyst mixture, add 25.0 g (0.25 mol) of (E)-2-hexen-1-ol.[7]

-

Initiation of Epoxidation: Add 184.5 mL (0.50 mol) of a 2.71 M solution of anhydrous TBHP in toluene, pre-cooled to -20°C. The addition will cause the internal temperature to rise.[7]

-

Reaction: Allow the reaction mixture to warm to 0°C over a period of 2 hours.[7]

-

Work-up: In a separate 4-L beaker, prepare a solution of 125 g of ferrous sulfate and 50 g of tartaric acid in 500 mL of water. Cool this solution to 0°C and add the reaction mixture to it with vigorous stirring. After stirring for 30 minutes, separate the layers. Extract the aqueous layer with methylene chloride (3 x 200 mL).[7]

-

Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield (2S,3S)-3-propyloxiranemethanol.[7]

Disclaimer: This protocol is for informational purposes only. Researchers should consult the original literature and adhere to all laboratory safety guidelines.

Conclusion

This compound is a commercially accessible and indispensable chiral reagent for asymmetric synthesis. Its widespread availability from numerous global suppliers, coupled with well-established applications such as the Sharpless epoxidation, ensures its continued importance in the development of chiral pharmaceuticals and other fine chemicals. A thorough evaluation of suppliers based on quality, cost, and reliability is crucial for the successful integration of this versatile building block into research and manufacturing workflows.

References

- 1. chemimpex.com [chemimpex.com]

- 2. triownchemie.com [triownchemie.com]

- 3. indiamart.com [indiamart.com]

- 4. DIETHYDTTRATE [sdfine.com]

- 5. Diethyl D-tartrate, 99% 13811-71-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 6. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Diethyl D-(-)-tartrate safety data sheet (SDS) and handling precautions

An In-depth Technical Guide to the Safe Handling of Diethyl D-(-)-tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and handling precautions for this compound, a versatile chiral compound widely used in the synthesis of pharmaceuticals and agrochemicals.[1] As an essential building block in asymmetric synthesis, its proper handling is critical to ensure laboratory safety and experimental integrity.[1]

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | D-(-)-Tartaric acid diethyl ester, (2S,3S)-Diethyl 2,3-dihydroxysuccinate[1][2] |

| CAS Number | 13811-71-7[1][3] |

| Molecular Formula | C₈H₁₄O₆[1][3][4] |

| Molecular Weight | 206.19 g/mol [1][3][4] |

| Structure | InChI Key: YSAVZVORKRDODB-WDSKDSINSA-N[4] |

Hazard Identification

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this compound is classified as a Combustible liquid (Category 4) .[5][6] However, many suppliers note that it is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[7][3]

GHS Label Elements:

-

Signal Word: Warning[5]

-

Precautionary Statements:

-

Prevention: Keep away from heat, sparks, open flames, and hot surfaces. - No smoking. Wear protective gloves, protective clothing, eye protection, and face protection.[5][9]

-

Response (Fire): In case of fire, use CO2, dry chemical, or foam for extinction.[5][6]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[5][8]

-

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow clear liquid or oil | [1][10] |

| Odor | Characteristic, slightly caramel, winey | [11] |

| Melting Point | 17 °C | [1][12] |

| Boiling Point | 280 °C; 162 °C at 19-25 hPa | [1][3][4] |

| Flash Point | 93.3 - 93.4 °C (200.1 °F) - closed cup | [11][13][14] |

| Density | 1.205 g/mL at 20 °C | [4] |

| Solubility | Insoluble in water | [5] |

| Refractive Index | n20/D 1.446 | [4] |

Handling and Storage

Proper handling and storage are crucial for maintaining the chemical's integrity and ensuring a safe laboratory environment.

Precautions for Safe Handling:

-

Avoid contact with skin, eyes, and clothing.[5]

-

Handle in a well-ventilated place.[2]

-

Keep away from open flames, hot surfaces, and sources of ignition.[5][6]

-

Take precautionary measures against static discharges.[9]

Conditions for Safe Storage:

-

Store away from incompatible materials such as acids, bases, and oxidizing or reducing agents.[3][5]

-

The recommended storage temperature is between 0-8°C.[1][10]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

Engineering Controls:

-

Ensure adequate ventilation, especially in confined areas. Use local exhaust ventilation if necessary.[5][9]

-

Facilities should be equipped with an eyewash fountain.[15]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5]

-

Skin Protection: Wear appropriate protective gloves (inspect before use) and clothing to prevent skin exposure.[2][3][5] Use proper glove removal technique to avoid skin contact.[3]

-

Respiratory Protection: Respiratory protection is generally not required under normal use conditions with adequate ventilation.[3][5] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., type OV/AG (US) or ABEK (EU EN 14387)).[3]

Caption: Logical workflow for the safe handling of this compound.

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][16] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[5][6] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][6][9] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water.[3][5][16] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[3][6][9][16] Water mist may be used to cool closed containers.[5][6]

-

Specific Hazards: The material is combustible and containers may explode when heated.[5][6] Thermal decomposition can release irritating gases and vapors, such as carbon monoxide (CO) and carbon dioxide (CO2).[5][6]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][5][16]

Accidental Release Measures:

-

Personal Precautions: Remove all sources of ignition.[5][9] Avoid breathing vapors or mist.[3][16] Ensure adequate ventilation.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[16]

-

Methods for Clean-up: Contain the spillage and then soak it up with an inert absorbent material (e.g., sand, silica gel, universal binder).[5][16] Collect and place the material in a suitable, closed container for disposal.[3][5]

General Experimental Protocol Workflow

While specific experimental procedures will vary, the following provides a general workflow for using this compound as a reagent in a laboratory synthesis, incorporating necessary safety precautions.

Methodology:

-

Preparation and Precaution: Before starting, review the Safety Data Sheet (SDS). Work in a well-ventilated fume hood. Ensure all ignition sources are removed from the immediate area. Don the required PPE, including safety goggles, a lab coat, and chemically resistant gloves.

-

Reagent Measurement: Measure the required volume of this compound using appropriate glassware (e.g., graduated cylinder or syringe). Perform this transfer within the fume hood to minimize vapor inhalation.

-

Reaction Setup: Add the reagent to the reaction vessel as dictated by the specific chemical synthesis protocol. If the reaction is exothermic or requires heating, ensure the setup includes appropriate temperature control and monitoring.

-

Reaction Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, GC-MS).

-

Work-up and Purification: Upon completion, quench the reaction using appropriate procedures. The product is then typically extracted and purified. All waste generated during this process, including aqueous layers and solvent washes, should be collected in a designated, labeled hazardous waste container.

-

Decontamination and Disposal: Thoroughly clean all glassware that came into contact with the chemical. Dispose of all contaminated materials (e.g., gloves, absorbent pads) and liquid waste according to institutional and local environmental regulations.

Caption: General laboratory workflow for using this compound.

Stability and Reactivity

-

Reactivity: No specific reactivity data is available, but it is stable under recommended storage conditions.[3]

-

Chemical Stability: The product is chemically stable.[3]

-

Possibility of Hazardous Reactions: None are expected under normal processing.[5]

-

Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[5][6]

-

Incompatible Materials: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[3][5]

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon monoxide (CO) and carbon dioxide (CO2).[3][5]

Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties have not been fully investigated.[5] Most available safety data sheets indicate "no data available" for acute toxicity, skin corrosion/irritation, carcinogenicity, and reproductive toxicity.[3] No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[3]

-

Ecological Information: Ecotoxicity data is largely unavailable.[2] It is advised not to empty the chemical into drains.[5] The substance is insoluble in water and is not likely to be mobile in the environment.[5] Information on persistence, degradability, and bioaccumulation is not available.[2][5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. D-(-)-酒石酸二乙酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Diethyl [S-(R*,R*)]-tartrate | C8H14O6 | CID 117410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 13811-71-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. axxence.de [axxence.de]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. diethyl laevo-tartrate [thegoodscentscompany.com]

- 12. echemi.com [echemi.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. aksci.com [aksci.com]

- 16. file1.lookchem.com [file1.lookchem.com]

Technical Guide: Solubility of Diethyl D-(-)-tartrate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of Diethyl D-(-)-tartrate, a key chiral building block in pharmaceutical and chemical synthesis. While precise quantitative solubility data in a range of organic solvents is not extensively documented in publicly available literature, this document consolidates the existing qualitative information and provides a standardized experimental protocol for its determination. The guide also visualizes the experimental workflow and the key factors influencing the solubility of solids in liquids.

Introduction

This compound (CAS No: 13811-71-7) is the diethyl ester of D-(-)-tartaric acid. It is a colorless, viscous liquid widely utilized as a chiral auxiliary in asymmetric synthesis, most notably in the Sharpless epoxidation of allylic alcohols. Its utility in the synthesis of enantiomerically pure pharmaceuticals and other high-value chemical entities makes a thorough understanding of its physical properties, particularly its solubility, essential for process development, purification, and formulation. Efficient reaction kinetics, work-up procedures, and crystallization processes are all contingent on the solubility of this reagent in various solvent systems.

Solubility Profile of this compound

Comprehensive searches of scientific databases and chemical literature did not yield specific quantitative solid-liquid equilibrium data for this compound across a range of common organic solvents and temperatures. However, qualitative descriptions are available from various chemical data repositories.

Based on available information, this compound is a liquid at room temperature (melting point: 17°C) and is generally described as being highly soluble or miscible with common organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Common Examples | Reported Solubility | Citation(s) |

| Alcohols | Ethanol, Methanol | Miscible / Soluble | [1][2] |

| Ethers | Diethyl ether | Soluble | [2] |

| Oils / Fixed Oils | (General) | Miscible / Soluble | [1][2] |

| Water | - | Slightly Soluble to Insoluble | [1][2] |

Note: The term "miscible" implies solubility in all proportions. "Soluble" indicates a high degree of solubility, though not necessarily infinite.

The high solubility in alcohols and ethers is consistent with the molecular structure of this compound, which contains both polar hydroxyl groups and nonpolar ethyl ester groups, allowing for favorable interactions with a range of organic solvents.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative data, the isothermal equilibrium method followed by gravimetric analysis is a standard and reliable technique for determining the solubility of a compound like this compound if it were a solid at the desired temperature. Given its low melting point, solubility studies below 17°C would measure solid-liquid equilibrium, while studies above this temperature would measure liquid-liquid miscibility. The following protocol details the determination of solid-liquid equilibrium.

Objective: To determine the saturation solubility of solid this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid, cooled below 17°C)

-

High-purity organic solvent (e.g., ethanol, acetone, ethyl acetate)

-

Jacketed glass vessel with magnetic stirrer and temperature probe

-

Thermostatic water bath

-

Syringe filters (chemically compatible, e.g., PTFE, 0.2 µm)

-

Pre-weighed glass vials

-

Analytical balance (± 0.0001 g)

-

Drying oven or vacuum oven

Methodology:

-

Temperature Control: The jacketed glass vessel is connected to the thermostatic water bath, and the temperature is set and allowed to equilibrate to the desired experimental temperature (e.g., 10°C).

-

Preparation of Saturated Solution: A known volume of the selected solvent is added to the vessel. An excess amount of solid this compound is then added to the solvent to ensure that a saturated solution is formed and undissolved solid remains present throughout the experiment.

-

Equilibration: The mixture is stirred continuously at a constant rate to facilitate dissolution. The system is allowed to equilibrate for a sufficient period (typically several hours) to ensure that the concentration of the solute in the solution is at its maximum and stable. Attainment of equilibrium can be confirmed by taking measurements at different time points until consecutive measurements are constant.

-

Sample Withdrawal: Once equilibrium is reached, stirring is stopped to allow the excess solid to settle. A sample of the clear supernatant is carefully withdrawn using a syringe fitted with a syringe filter to prevent any undissolved solid particles from being collected.

-

Gravimetric Analysis: The collected filtrate is immediately transferred to a pre-weighed glass vial. The vial is weighed again to determine the exact mass of the saturated solution.

-

Solvent Evaporation: The solvent is removed from the vial by evaporation. This can be done by placing the vial in a drying oven at a temperature sufficient to evaporate the solvent but well below the boiling point of this compound to avoid loss of the solute. A vacuum oven can be used for more sensitive or high-boiling point solvents.

-

Final Weighing: The vial containing the dry solute residue is weighed. This process of drying and weighing is repeated until a constant mass is achieved, ensuring all solvent has been removed.

-

Calculation: The solubility is calculated using the masses recorded.

-

Mass of saturated solution = (Mass of vial + solution) - (Mass of empty vial)

-

Mass of solute = (Mass of vial + dry residue) - (Mass of empty vial)

-

Mass of solvent = (Mass of saturated solution) - (Mass of solute)

The solubility can then be expressed in various units, such as g of solute / 100 g of solvent.

-

Visualizations

Logical Relationships

The solubility of a solid compound in a liquid solvent is governed by several key physical and chemical principles. The interplay between the solute, the solvent, and the external conditions dictates the extent of dissolution.

Caption: Key factors influencing the solubility of a solute in a solvent.

Experimental Workflow

The following diagram illustrates the sequential steps of the isothermal equilibrium method for determining solubility.

Caption: Workflow for solubility determination via the isothermal equilibrium method.

References

Spectroscopic Analysis of Diethyl D-(-)-tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Diethyl D-(-)-tartrate, a versatile chiral building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with standardized experimental protocols for data acquisition.

Spectroscopic Data

The structural elucidation of this compound is critically supported by ¹H NMR, ¹³C NMR, and IR spectroscopy. The quantitative data derived from these analytical techniques are summarized below.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Spectrum

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the ethyl and tartrate backbone protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.33 | Triplet | 6H | -CH₃ (Ethyl) |

| 3.41 | Singlet | 2H | -OH |

| 4.20 - 4.35 | Quartet | 4H | -OCH₂- (Ethyl) |

| 4.55 | Singlet | 2H | -CH- (Tartrate) |

¹³C NMR (Carbon-13 NMR) Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| 14.1 | -CH₃ (Ethyl) |

| 62.2 | -OCH₂- (Ethyl) |

| 72.8 | -CH- (Tartrate) |

| 170.9 | C=O (Ester) |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3450 (broad) | Strong | O-H Stretch (Alcohol) |

| 2980 | Medium | C-H Stretch (sp³) |

| 1740 | Strong | C=O Stretch (Ester) |

| 1270 | Strong | C-O Stretch (Ester) |

| 1120 | Strong | C-O Stretch (Alcohol) |

Experimental Protocols

Standardized protocols are crucial for reproducible and accurate spectroscopic data acquisition. The following are representative methodologies for NMR and IR analysis of this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

The ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.[1]

-

For ¹H NMR, data is typically acquired with a 45° pulse width and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a 30° pulse width and a relaxation delay of 2-5 seconds are commonly used to ensure full relaxation of the quaternary carbons.

-

Spectra are processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy Protocol (ATR Method)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a liquid sample.[2][3]

Sample Preparation and Data Acquisition:

-

The ATR crystal (commonly diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.[2][3]

-

A background spectrum of the clean, empty ATR crystal is collected.[4]

-

A small drop of neat this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[2][3]

-

The sample spectrum is then recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[5]

-

After analysis, the sample is carefully wiped from the crystal surface, and the crystal is cleaned.[2]

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for NMR and IR Spectroscopic Analysis.

References

An In-depth Technical Guide to the Natural Occurrence and Derivatives of Tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tartaric acid, a naturally occurring dicarboxylic acid, is a versatile molecule with significant applications across the food, pharmaceutical, and chemical industries. Its unique stereochemical properties make it a valuable chiral building block in asymmetric synthesis. This technical guide provides a comprehensive overview of the natural occurrence of tartaric acid, its various derivatives, and detailed experimental protocols for their extraction, synthesis, and analysis. Furthermore, it delves into the biosynthetic pathway of tartaric acid in plants and explores its emerging role in cellular signaling pathways, offering valuable insights for researchers and professionals in drug development and related scientific fields.

Natural Occurrence of Tartaric Acid

Tartaric acid is found in a variety of plants, with the highest concentrations typically observed in grapes and tamarinds. The naturally occurring form is dextrorotatory L-(+)-tartaric acid. Its presence contributes to the tartness and flavor profile of many fruits.

Occurrence in Fruits

Tartaric acid is distributed across a range of fruits, often alongside other organic acids like malic and citric acid. Grapes (Vitis vinifera) and tamarind (Tamarindus indica) are the most prominent natural sources.[1] Other fruits containing tartaric acid include bananas, avocados, cherries, papayas, peaches, pears, and citrus fruits.[2][3]

Table 1: Quantitative Occurrence of Tartaric Acid in Various Fruits

| Fruit | Scientific Name | Tartaric Acid Concentration | Reference(s) |

| Grapes | Vitis vinifera | 1.28 - 10.33 g/L | [4] |

| Tamarind | Tamarindus indica | 8 - 18% of pulp | [5] |

| Papaya | Carica papaya | 12.63 - 39.70 g/kg (in skin) | [1] |

| Cherry | Prunus avium | 1.82 - 3.63 mg/kg | [6] |

| Peach | Prunus persica | Present, but malic and citric acids are predominant | [7] |

| Pear | Pyrus spp. | Present at low levels | |

| Banana | Musa spp. | Present | [3] |

| Avocado | Persea americana | Present | [3] |

Occurrence in Wine

During the winemaking process, tartaric acid plays a crucial role in the chemical stability and sensory characteristics of the final product. A portion of the tartaric acid precipitates from the wine as potassium bitartrate crystals, commonly known as "wine diamonds" or cream of tartar.[2]

Derivatives of Tartaric Acid

The polyfunctional nature of tartaric acid, with its two carboxylic acid groups and two hydroxyl groups, allows for the formation of a wide array of derivatives. These derivatives have found diverse applications, from food additives to chiral auxiliaries in asymmetric synthesis.

Naturally Occurring Derivatives (Salts)

-

Potassium Bitartrate (Cream of Tartar): This is the most common natural salt of tartaric acid, forming as a crystalline precipitate during wine fermentation.[2] It is widely used as a leavening agent in baking.

-

Potassium Sodium Tartrate (Rochelle Salt): This double salt is known for its piezoelectric properties and has been used in sensitive acoustic and vibrational devices.[3]

-

Calcium Tartrate: This salt is an important intermediate in the commercial production of tartaric acid from wine by-products.

Synthetic Derivatives

-

Esters (e.g., Diethyl Tartrate, Dimethyl Tartrate, Diisopropyl Tartrate): These are extensively used as chiral building blocks and catalysts in asymmetric organic synthesis.[8]

-

Amides: Tartaric acid amides have been investigated for various applications, including their potential as enzyme inhibitors and for their role in the synthesis of bioactive molecules.[9]

-

Antimony Potassium Tartrate (Tartar Emetic): This derivative has historical use in medicine as an emetic and for the treatment of parasitic diseases.[2]

Experimental Protocols

This section provides detailed methodologies for the extraction, synthesis, and analysis of tartaric acid and its derivatives, intended for a laboratory setting.

Extraction of Tartaric Acid from Grape Pomace

This protocol describes a common method for extracting tartaric acid from the solid waste material of winemaking.

Methodology:

-

Sample Preparation: Dry the grape pomace at 60°C for 48 hours and then grind it into a fine powder.

-

Extraction:

-

Mix 100 g of the dried pomace powder with 500 mL of distilled water.

-

Heat the mixture to 80°C and maintain it at this temperature for 2 hours with constant stirring.

-

Allow the mixture to cool and then filter it through a cheesecloth to remove the solid residues.

-

Collect the aqueous extract.

-

-

Precipitation of Calcium Tartrate:

-

Heat the aqueous extract to 60°C.

-

Slowly add a saturated solution of calcium hydroxide [Ca(OH)₂] while stirring until the pH of the solution reaches 4.5.

-

A precipitate of calcium tartrate will form.

-

Allow the precipitate to settle, then decant the supernatant.

-

Wash the calcium tartrate precipitate with hot water and then dry it.

-

-

Conversion to Tartaric Acid:

-

Suspend the dried calcium tartrate in 200 mL of distilled water.

-

Slowly add a 20% (v/v) solution of sulfuric acid (H₂SO₄) while stirring until the pH of the solution is approximately 2.0.

-

The calcium tartrate will be converted to tartaric acid, and calcium sulfate will precipitate.

-

Filter the solution to remove the calcium sulfate precipitate.

-

-

Crystallization:

-

Concentrate the filtrate by evaporation under reduced pressure.

-

Allow the concentrated solution to cool slowly to induce the crystallization of tartaric acid.

-

Collect the tartaric acid crystals by filtration and dry them.

-

Synthesis of Tartaric Acid Derivatives

This protocol outlines the preparation of Rochelle salt from cream of tartar.[10]

Methodology:

-

Preparation of Sodium Carbonate: Heat sodium bicarbonate (baking soda) in an oven at 150-200°C for about an hour to convert it to sodium carbonate.

-

Reaction:

-

In a heat-resistant beaker, dissolve 100 g of potassium bitartrate (cream of tartar) in 200 mL of boiling water.

-

Slowly add the prepared sodium carbonate to the hot solution in small portions. Effervescence (release of carbon dioxide) will occur.

-

Continue adding sodium carbonate until the effervescence ceases, indicating that all the potassium bitartrate has reacted.

-

-

Crystallization:

-

Filter the hot solution to remove any impurities.

-

Allow the filtrate to cool slowly to room temperature.

-

Rochelle salt crystals will form as the solution cools.

-

Collect the crystals by filtration and allow them to air dry.

-

This protocol describes the laboratory synthesis of tartar emetic.

Methodology:

-

Reaction Mixture: In a round-bottom flask, mix 5 g of potassium hydrogen tartrate and 5 g of antimony trioxide with 30 mL of water.

-

Reflux: Attach a reflux condenser to the flask and boil the mixture for 15 minutes.

-

Filtration: Filter the hot mixture through a preheated Buchner funnel to remove any unreacted solids.

-

Crystallization: Allow the clear filtrate to cool to room temperature. Colorless crystals of antimony potassium tartrate will separate out.

-

Isolation: Collect the crystals by filtration and dry them. The yield is approximately 5 g. The product can be further purified by recrystallization from hot water.

Analytical Methods

This method is suitable for the quantitative analysis of tartaric acid in fruit juices and other liquid samples.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.

-

Mobile Phase: A solution of 25 mM potassium phosphate monobasic (KH₂PO₄), with the pH adjusted to 2.5 with phosphoric acid.

-

Flow Rate: 0.7 mL/min.

-

Detection: UV detection at 210 nm.

-

Sample Preparation: Dilute the sample with the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Quantification: Prepare a series of standard solutions of tartaric acid of known concentrations. Generate a calibration curve by plotting the peak area against the concentration. Determine the concentration of tartaric acid in the sample by comparing its peak area to the calibration curve.

Biosynthesis and Signaling Pathways

Biosynthesis of Tartaric Acid in Grapes

The primary pathway for tartaric acid biosynthesis in grapes originates from L-ascorbic acid (Vitamin C).[11] This multi-step process involves a series of enzymatic conversions.

References

- 1. wjpmr.com [wjpmr.com]

- 2. Antimony potassium tartrate - Wikipedia [en.wikipedia.org]

- 3. Tartaric acid - Wikipedia [en.wikipedia.org]

- 4. Plant Carica papaya (Caricaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 5. sciencenotes.org [sciencenotes.org]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Insights of Fruit Quality Traits in Peaches, Prunus persica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Drought and heat stress mediated activation of lipid signaling in plan" by Parul Sharma, Nita Lakra et al. [digitalcommons.mtu.edu]

- 10. byjus.com [byjus.com]

- 11. Frontiers | Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines [frontiersin.org]

The Chiral Pool: A Gateway to Enantiopure Compounds and the Pivotal Role of Diethyl D-(-)-tartrate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, the precise control of stereochemistry is not merely a desirable outcome but a critical necessity. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological or toxicological profiles. The "chiral pool" represents a foundational strategy in asymmetric synthesis, providing access to a rich repository of naturally occurring, enantiomerically pure starting materials. This guide delves into the concept of the chiral pool, with a specific focus on the properties and applications of one of its most versatile members: Diethyl D-(-)-tartrate.

Introduction to the Chiral Pool

The chiral pool is the collection of readily available, enantiopure compounds derived from natural sources.[1][2] Nature, through its highly specific enzymatic processes, produces a vast array of chiral molecules, including amino acids, carbohydrates, terpenes, and alkaloids, almost exclusively as single enantiomers.[3][4] These compounds serve as invaluable and cost-effective starting materials for the synthesis of complex chiral molecules, a strategy known as chiral pool synthesis.[5][6]

The fundamental principle of chiral pool synthesis is to utilize the inherent chirality of a natural product to introduce one or more stereocenters into a target molecule. This approach circumvents the need for often complex and expensive asymmetric reactions or chiral resolutions, thereby streamlining synthetic routes and reducing chemical waste.[2] The success of this strategy hinges on the creative disconnection of the target molecule to a recognizable and readily available chiral building block.

Key Advantages of Chiral Pool Synthesis:

-

Cost-Effectiveness: Natural products are often abundant and inexpensive starting materials.

-

High Enantiopurity: The starting materials are typically available with near-perfect enantiomeric excess (ee).

-

Efficiency: It can significantly shorten synthetic sequences by providing pre-existing stereocenters.

-

Sustainability: It often represents a greener alternative to other asymmetric synthesis methods.

However, the utility of the chiral pool is not without its limitations. The synthetic design is constrained by the available chiral starting materials, and significant molecular modifications may be required to transform a natural product into the desired target, potentially eroding the initial efficiency.

This compound: A Versatile Chiral Building Block

Among the myriad of compounds available from the chiral pool, tartaric acid and its esters stand out for their versatility and widespread application. This compound, the diethyl ester of D-(-)-tartaric acid, is a particularly prominent example. Its C2-symmetrical structure, possessing two stereocenters with (2R, 3R) configuration, makes it an exceptionally useful chiral auxiliary and synthon in asymmetric synthesis.

Properties of this compound:

| Property | Value |

| Molecular Formula | C₈H₁₄O₆ |

| Molecular Weight | 206.19 g/mol |

| Appearance | Colorless to light yellow liquid |

| Melting Point | 17 °C |

| Boiling Point | 280 °C |

| Optical Rotation | [α]D²⁰ = -25 to -27º (c=1 in H₂O) |

| CAS Number | 13811-71-7 |

Data sourced from commercial supplier information.

The strategic placement of hydroxyl and carboxylate functional groups on a chiral scaffold allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures with precise stereochemical control.

The Role of this compound in Asymmetric Synthesis

This compound has been instrumental in the development of powerful asymmetric methodologies, most notably the Sharpless-Katsuki asymmetric epoxidation. This reaction, for which K. Barry Sharpless was awarded the Nobel Prize in Chemistry in 2001, allows for the highly enantioselective epoxidation of primary and secondary allylic alcohols.[6]